molecular formula C15H15Cl2N3O3S2 B11010327 (2-Chloro-5-methyl-1,3-thiazol-4-yl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone

(2-Chloro-5-methyl-1,3-thiazol-4-yl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B11010327
M. Wt: 420.3 g/mol
InChI Key: TXGIYKMWESZKHV-UHFFFAOYSA-N
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Description

(2-Chloro-5-methyl-1,3-thiazol-4-yl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-methyl-1,3-thiazol-4-yl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the thiazole ring and the piperazine ring separately. The thiazole ring can be synthesized through a cyclization reaction involving a halogenated precursor and a thiourea derivative. The piperazine ring is often prepared through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.

Once the individual rings are prepared, they are coupled together using a sulfonyl chloride derivative to form the final compound. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-methyl-1,3-thiazol-4-yl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.

    Substitution: Sodium hydride, dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Medicine

In medicine, (2-Chloro-5-methyl-1,3-thiazol-4-yl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone is investigated for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the development of new drugs.

Industry

In industry, the compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for use in industrial processes.

Mechanism of Action

The mechanism of action of (2-Chloro-5-methyl-1,3-thiazol-4-yl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-5-methyl-1,3-thiazol-4-yl)methanone
  • (4-Chlorophenyl)sulfonylpiperazine
  • (2-Chloro-5-methyl-1,3-thiazol-4-yl)piperazine

Uniqueness

What sets (2-Chloro-5-methyl-1,3-thiazol-4-yl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone apart from similar compounds is its combination of a thiazole ring, a piperazine ring, and a sulfonyl group. This unique structure allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile and valuable compound in various fields of research.

Properties

Molecular Formula

C15H15Cl2N3O3S2

Molecular Weight

420.3 g/mol

IUPAC Name

(2-chloro-5-methyl-1,3-thiazol-4-yl)-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C15H15Cl2N3O3S2/c1-10-13(18-15(17)24-10)14(21)19-6-8-20(9-7-19)25(22,23)12-4-2-11(16)3-5-12/h2-5H,6-9H2,1H3

InChI Key

TXGIYKMWESZKHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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